2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-8-21-20(24)14-26-19-13-25-17(10-18(19)23)12-22-9-7-15-5-3-4-6-16(15)11-22/h2-6,10,13H,1,7-9,11-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZVRYHJVVQEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, the introduction of the isoquinoline moiety, and the final acetamide formation. Common synthetic routes may involve:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Isoquinoline Moiety: This step often involves the use of isoquinoline derivatives and coupling reactions to attach the isoquinoline to the pyran ring.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analog: 2-{[6-Methyl-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(Propan-2-yl)phenyl]acetamide
Key Differences :
- Core Heterocycle : Replaces the 4H-pyran ring with a pyrimidine ring, altering electronic properties and hydrogen-bonding capabilities.
- Substituents : The pyrimidine derivative includes a 6-methyl group and an N-[4-(propan-2-yl)phenyl] acetamide chain, contrasting with the allyl group in the target compound.
Pyran-Based Analogs from Literature
describes pyran derivatives synthesized via refluxing malononitrile or ethyl cyanoacetate with triethylamine. While these compounds (e.g., 11a and 11b) lack the tetrahydroisoquinoline moiety, their synthesis methodology (reflux in 1,4-dioxane) may parallel routes applicable to the target compound. Substituents such as amino and cyano groups in 11a/11b highlight how electronic modifications can influence reactivity and stability .
Heterocyclic Acetamide Derivatives
lists compounds like 898461-87-5 (pyrroloquinoline-based acetamide) and 898435-23-9 (propionamide analog). These emphasize the diversity of heterocyclic cores in acetamide derivatives.
Research Implications and Gaps
- Synthesis : The allyl group in the target compound may necessitate specialized conditions to avoid premature polymerization. Lessons from suggest reflux with polar aprotic solvents (e.g., 1,4-dioxane) as a viable pathway .
- Structure-Activity Relationships (SAR): The tetrahydroisoquinoline moiety is a known pharmacophore in kinase inhibitors and neuroactive agents. Its combination with a pyran core warrants exploration for targeted bioactivity .
Biological Activity
The compound 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It features a tetrahydroisoquinoline moiety and a pyran ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.5 g/mol. The structure includes:
- A tetrahydroisoquinoline unit, which is often linked to neuroactive properties.
- A pyran ring , known for its role in various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
1. Neuropharmacological Effects
The tetrahydroisoquinoline component is recognized for its interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Studies have shown that derivatives of tetrahydroisoquinoline can modulate dopamine and serotonin receptors, which are crucial in conditions such as depression and schizophrenia.
2. Antioxidant Properties
The compound's unique structure may confer antioxidant capabilities, allowing it to combat oxidative stress within biological systems. This activity is essential for protecting cells from damage caused by free radicals and could be beneficial in age-related diseases and neurodegenerative disorders.
3. Anti-inflammatory Activity
Preliminary studies suggest that the compound may possess anti-inflammatory properties. This activity could be linked to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
The biological effects of this compound can be attributed to its interactions with various molecular targets:
Neurotransmitter Receptor Modulation
The tetrahydroisoquinoline moiety interacts with:
- Dopamine receptors : Potentially influencing mood and cognitive functions.
- Serotonin receptors : Affecting anxiety and depression pathways.
Antioxidant Mechanism
The antioxidant activity may involve:
- Scavenging free radicals.
- Inhibiting lipid peroxidation.
Anti-inflammatory Pathways
Anti-inflammatory effects may occur through:
- Inhibition of NF-kB signaling pathways.
- Reduction of inflammatory mediators like TNF-alpha and IL-6.
Case Studies
Several studies have investigated the biological activity of related compounds:
These findings highlight the relevance of structural features similar to those found in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
